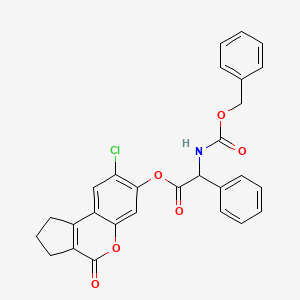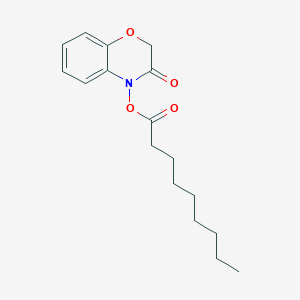
C28H22ClNO6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C28H22ClNO6 is a complex organic molecule. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine. Its structure consists of a chlorinated aromatic ring, multiple hydroxyl groups, and an amide linkage, contributing to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C28H22ClNO6 typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the chlorination of an aromatic precursor, followed by the introduction of hydroxyl groups through electrophilic substitution reactions. The final step often involves the formation of the amide linkage through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
In industrial settings, the production of This compound is optimized for large-scale synthesis. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may include the use of catalysts to enhance reaction rates and selectivity, as well as purification steps such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
C28H22ClNO6: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution of the chlorine atom can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
C28H22ClNO6: has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which C28H22ClNO6 exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
類似化合物との比較
C28H22ClNO6: can be compared with other similar compounds, such as:
C28H22BrNO6: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
C28H22ClNO5: This compound lacks one hydroxyl group, which can influence its chemical properties and applications.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
特性
分子式 |
C28H22ClNO6 |
|---|---|
分子量 |
503.9 g/mol |
IUPAC名 |
(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-phenyl-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C28H22ClNO6/c29-22-14-21-19-12-7-13-20(19)26(31)35-23(21)15-24(22)36-27(32)25(18-10-5-2-6-11-18)30-28(33)34-16-17-8-3-1-4-9-17/h1-6,8-11,14-15,25H,7,12-13,16H2,(H,30,33) |
InChIキー |
KPEHSQQMFHGTEC-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OC(=O)C(C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B15173275.png)

![Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate](/img/structure/B15173295.png)
![2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide](/img/structure/B15173301.png)
![benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol](/img/structure/B15173308.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B15173316.png)
![(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine](/img/structure/B15173324.png)
![4-[4-(Dimethylamino)phenyl]but-3-enal](/img/structure/B15173334.png)


![3-(3-bromo-4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173359.png)
![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide](/img/structure/B15173367.png)

